Bathocuproine

Catalog No.
S584910
CAS No.
4733-39-5
M.F
C26H20N2
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bathocuproine

CAS Number

4733-39-5

Product Name

Bathocuproine

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3

InChI Key

STTGYIUESPWXOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, bathocuproine, bathocuproine sulfite (1:2)

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5

Copper Detection and Quantification

  • Selective Chelator: BCP exhibits a high affinity for Cu+ compared to Cu2+, making it a selective chelator for detecting and quantifying cuprous ions. This property is crucial in various fields, including environmental monitoring, where measuring Cu+ levels in water helps assess potential toxicity [].
  • Electrochemical Sensors: BCP can be modified and used in the development of electrochemical sensors for the specific detection of Cu+. These sensors offer advantages like high sensitivity and rapid detection times, making them valuable in various analytical applications [].

Studying Copper in Biological Systems

  • Copper Redox State: BCP can differentiate between Cu+ and Cu2+ due to its selective binding property. This allows researchers to investigate the specific oxidation state of copper bound to biomolecules in cells and tissues, providing valuable insights into their function and potential roles in various biological processes [].
  • Copper Chelation and Metabolism: BCP can be used to study copper chelation and its effects on cellular processes. By removing copper from the system, researchers can understand the impact of copper availability on various metabolic pathways and cellular functions [].

Organic Photovoltaic (OPV) Devices

  • Cathode Interlayer: BCP finds application in OPV devices as a cathode interlayer material. It facilitates efficient electron extraction from the active layer and hinders exciton recombination, ultimately improving the device's performance []. However, its use in specific device configurations can be limited due to potential clustering issues that are actively being addressed through research [].

XLogP3

6.5

UNII

9THP2V94FX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Pictograms

Irritant

Irritant

Other CAS

4733-39-5

Wikipedia

Bathocuproine

General Manufacturing Information

1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
Compounds from Shiva et al. Ceruloplasmin is an NO oxidase and nitrite synthase that determines endocrine NO homeostasis. Nature Chemical Biology, 2006. 10.1038/nchembio813 http://www.nature.com/naturechemicalbiology
Gold et al. Identification of a copper-binding metallothionein in pathogenic mycobacteria. Nature Chemical Biology, doi: 10.1038/nchembio.109, published online 24 August 2008. http://www.nature.com/naturechemicalbiology

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